molecular formula C10H14O2 B168743 (S)-1-(3-Methoxyphenyl)-1-propanol CAS No. 134677-28-4

(S)-1-(3-Methoxyphenyl)-1-propanol

Cat. No. B168743
CAS RN: 134677-28-4
M. Wt: 166.22 g/mol
InChI Key: OTBXPRJLIYBQHF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Methoxyphenyl)-1-propanol, also known as (S)-MOP, is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is synthesized using different methods, and it has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (S)-MOP is not well understood. However, it has been suggested that it interacts with different receptors in the body, including opioid receptors. (S)-MOP has been found to have analgesic effects, which are thought to be mediated by the interaction with opioid receptors.
Biochemical and physiological effects:
(S)-MOP has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, which make it a potential candidate for the development of pain-relieving drugs. Additionally, (S)-MOP has been found to have antitumor effects, which make it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

(S)-MOP has several advantages for lab experiments. It is a chiral compound, which makes it useful in the synthesis of different chiral compounds. Additionally, (S)-MOP is readily available and easy to synthesize. However, (S)-MOP has some limitations, including its low solubility in water, which makes it difficult to use in some experiments.

Future Directions

There are several future directions for the use of (S)-MOP in scientific research. One future direction is the development of pain-relieving drugs that are based on (S)-MOP. Additionally, (S)-MOP can be used as a chiral selector in chromatography to separate enantiomers of different compounds. Another future direction is the development of anticancer drugs that are based on (S)-MOP.
Conclusion:
(S)-1-(3-Methoxyphenyl)-1-propanol is a chiral alcohol compound that has gained significant attention in the scientific community due to its potential in various applications. It is synthesized using different methods and has been found to have various biochemical and physiological effects. (S)-MOP has several advantages for lab experiments, including its chiral nature and ease of synthesis. Additionally, there are several future directions for the use of (S)-MOP in scientific research, including the development of pain-relieving drugs and anticancer drugs.

Synthesis Methods

(S)-MOP can be synthesized using different methods, including asymmetric synthesis and resolution of racemic mixtures. Asymmetric synthesis involves the use of chiral reagents to produce a single enantiomer of (S)-MOP. On the other hand, resolution of racemic mixtures involves the separation of enantiomers from a racemic mixture using different techniques such as chromatography.

Scientific Research Applications

(S)-MOP has been found to have various applications in scientific research. It has been used as a chiral building block in the synthesis of different compounds, including drugs and natural products. (S)-MOP has also been used as a chiral selector in chromatography, where it separates enantiomers of different compounds. Additionally, (S)-MOP has been used as a ligand in asymmetric catalysis, where it promotes enantioselective reactions.

properties

CAS RN

134677-28-4

Product Name

(S)-1-(3-Methoxyphenyl)-1-propanol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1

InChI Key

OTBXPRJLIYBQHF-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)O

SMILES

CCC(C1=CC(=CC=C1)OC)O

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)O

Origin of Product

United States

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